3-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an amine, ester, etc.) .

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the synthesis .Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound. It can include the types of bonds present (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and any functional groups present .Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It can include the types of reactions (addition, substitution, etc.), the conditions for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves the study of both the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications

Compound Synthesis

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol serves as a versatile reagent for synthesizing various compounds. Notably, it plays a crucial role in the synthesis of heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics. The electron-rich boron atom within AMPBH readily forms complexes with Lewis acids (such as amines or carboxylic acids), facilitating catalytic reactions. This capacity enables efficient compound synthesis in the lab .

Organic Synthesis and Methodology Development

Beyond specific applications, AMPBH contributes to the advancement of organic synthesis methodologies. Its reactivity and versatility inspire the development of new synthetic routes and innovative transformations. Researchers continually explore novel ways to harness AMPBH’s potential in organic chemistry.

Mechanism of Action

Target of Action

Similar compounds such as aminoglycosides and indole derivatives have been found to interact with various targets like glutamate-gated chloride channels and GABA receptors , respectively. These targets play crucial roles in nerve and muscle cells, mediating immune tolerance, and regulating innate immune response .

Mode of Action

For instance, aminoglycosides bind to the glutamate-gated chloride channels, causing hyperpolarization of these cells, resulting in paralysis and death .

Biochemical Pathways

For example, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound is a liquid at room temperature with a boiling point of 73-74°c at 1 mmhg and a density of 1062 g/mL at 25°C . These properties might influence its bioavailability and pharmacokinetic behavior.

Result of Action

For instance, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

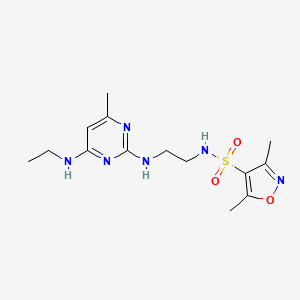

IUPAC Name |

3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBFUTIRYFVZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125033-36-5 | |

| Record name | 3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

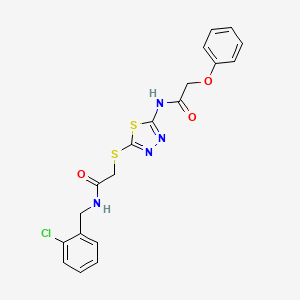

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2767800.png)

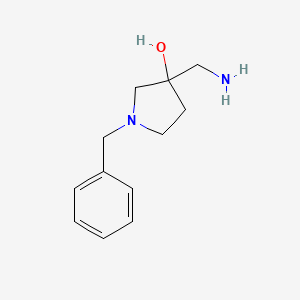

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2767801.png)

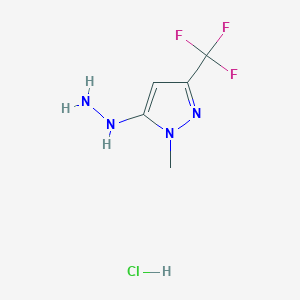

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)

![(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2767809.png)

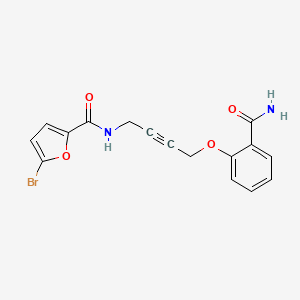

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2767817.png)

![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)